Clodazon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4755-59-3 |
|---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C18H20ClN3O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12H2,1-2H3 |
InChI Key |
VWXGRWMELBPMCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Other CAS No. |
4755-59-3 |
Origin of Product |
United States |
Historical Context and Research Trajectory of Clodazon
Genesis of Clodazon Research: Early Investigations and Theoretical Frameworks
This compound (AW 142446) emerged as an antidepressant drug candidate in Germany in the 1960s. wikipedia.org Initial pharmacological investigations in animal models revealed its capacity to inhibit catalepsy induced by tetrabenazine. wikipedia.org Furthermore, this compound demonstrated a potentiation of catecholamine effects, exhibiting an efficacy profile comparable to that of imipramine (B1671792), a well-established antidepressant of its time. wikipedia.org
The synthesis of this compound involves a multi-step chemical pathway. It commences with the reduction of 5-chloro-2-nitrodiphenylamine (B117792) to 5-chloro-N-phenylbenzene-1,2-diamine. wikipedia.org This intermediate is then treated with phosgene (B1210022), leading to the formation of 3-phenyl-5-chloro-benzimidazolin-2-one. wikipedia.org Subsequent base-catalyzed treatment with 1-bromo-3-chloropropane (B140262) introduces a sidechain, and the final step involves the displacement of a halogen atom by dimethylamine (B145610) to complete the synthesis of this compound. wikipedia.org
This compound's chemical formula is C18H20ClN3O, and it possesses a molar mass of 379.460 g·mol−1. wikipedia.org Its unique identifier in the PubChem database is CID 20883. wikipedia.orgnih.gov Structural analysis has determined that this compound crystallizes in a monoclinic system, with the space group P21/c. wikipedia.org The unit cell parameters are a=5.898 Å, b=31.911 Å, c=10.817 Å, with a beta angle of 103.52°, resulting in a unit cell volume of 1989.3 ų. wikipedia.org
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C18H20ClN3O |
| Molar Mass | 379.460 g·mol−1 |
| PubChem CID | 20883 |
| CAS Number | 4755-59-3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Parameters | a=5.898 Å, b=31.911 Å, c=10.817 Å |
| Beta Angle | 103.52° |
| Unit Cell Volume | 1989.3 ų |
Table 2: Simplified Synthesis Pathway of this compound
| Step | Reactant(s) | Intermediate/Product |
| 1 | 5-Chloro-2-nitrodiphenylamine | 5-chloro-N-phenylbenzene-1,2-diamine |
| 2 | 5-chloro-N-phenylbenzene-1,2-diamine + Phosgene | 3-phenyl-5-chloro-benzimidazolin-2-one |
| 3 | 3-phenyl-5-chloro-benzimidazolin-2-one + 1-bromo-3-chloropropane | PC20506309 (intermediate) |
| 4 | PC20506309 + Dimethylamine | This compound |
Evolution of Academic Inquiry into this compound: Shifting Paradigms and Research Priorities
Following its initial synthesis and preclinical characterization, academic inquiry into this compound progressed to human clinical trials during the 1960s. wikipedia.org These early clinical assessments indicated that approximately two-thirds of the patients treated with this compound experienced a positive antidepressive effect, with only a few reported side effects. wikipedia.org The available historical records primarily highlight this initial phase of investigation and clinical evaluation as an antidepressant. The trajectory of academic inquiry for this compound, as documented in publicly accessible sources, does not extensively detail subsequent major shifts in research paradigms or evolving priorities beyond its early assessment.
Synthetic Methodologies and Chemical Derivatization of Clodazon
Established Synthetic Routes for Clodazon Core Structure Elaboration
The core structure of this compound, the benzimidazolin-2-one moiety, is typically formed through a series of transformations starting from a substituted diphenylamine (B1679370) derivative.
The synthesis of this compound, as delineated in patent literature, involves a multi-step pathway starting from 5-chloro-2-nitrodiphenylamine (B117792). wikipedia.org
Step 1: Reduction of 5-Chloro-2-nitrodiphenylamine The initial step involves the reduction of 5-chloro-2-nitrodiphenylamine (PubChem CID: 117635) to 5-chloro-N-phenylbenzene-1,2-diamine (PubChem CID: 526554). wikipedia.orgamericanelements.comfishersci.comuni.lunih.govchemicalbook.com While specific reaction conditions such as solvent or temperature are not explicitly detailed in the readily available literature for this precise transformation, the reduction of nitro groups to amines is a common synthetic operation often achieved through catalytic hydrogenation or chemical reduction methods.
Step 2: Cyclization to 3-phenyl-5-chloro-benzimidazolin-2-one The diamine intermediate, 5-chloro-N-phenylbenzene-1,2-diamine, is then treated with phosgene (B1210022) to yield the benzimidazolin-2-one core, 3-phenyl-5-chloro-benzimidazolin-2-one (PubChem CID: 54986-47-9). wikipedia.org Phosgene is a well-known reagent for the formation of cyclic ureas from diamines, indicating a cyclization reaction to form the five-membered heterocyclic ring.
Step 3: Alkylation of the Benzimidazolin-2-one Core Subsequently, the 3-phenyl-5-chloro-benzimidazolin-2-one undergoes base-catalyzed treatment with 1-bromo-3-chloropropane (B140262) (PubChem CID: 8006). wikipedia.orgfishersci.sefishersci.cacenmed.comuni.lunih.gov This reaction introduces a three-carbon chain with a terminal halogen, serving as a leaving group for the subsequent amination.
Step 4: Introduction of the Dimethylamine (B145610) Moiety The final step in the construction of this compound involves the displacement of the remaining halogen atom on the propyl chain by dimethylamine (PubChem CID: 674). atamanchemicals.comguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.fifishersci.no This nucleophilic substitution completes the side chain, yielding the target compound, this compound. wikipedia.org
A summary of the key reactants and intermediates in the established synthetic route for this compound is provided in Table 1.
Table 1: Key Reactants and Intermediates in this compound Synthesis
| Step | Reactant/Intermediate Name | PubChem CID |
| 1 | 5-Chloro-2-nitrodiphenylamine | 117635 |
| 2 | 5-chloro-N-phenylbenzene-1,2-diamine | 526554 |
| 3 | 3-phenyl-5-chloro-benzimidazolin-2-one | 54986-47-9 |
| 4 | 1-Bromo-3-chloropropane | 8006 |
| 5 | Dimethylamine | 674 |
| Final | This compound | 20883 |
While specific details for the isolation and purification of each this compound intermediate are not extensively documented, general techniques applicable to benzimidazolone derivatives are employed to ensure high purity. These techniques often include flash chromatography on silica (B1680970) gel, recrystallization, and column chromatography. ukessays.comresearchgate.net For instance, in the synthesis of related benzimidazolones, reactants, unreacted starting materials, reagents, and their byproducts are typically removed through simple liquid-liquid or liquid-solid extractions. researchgate.net This approach can provide desired intermediates and final compounds with high purities, often averaging around 95%, irrespective of the reaction yields and without extensive optimization. researchgate.net Simple precipitation and subsequent washing are also effective methods for isolating products in excellent purity. researchgate.net
Multi-Step Synthesis Pathways: Reactant Selection and Reaction Conditions
Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis
Current literature does not provide specific details on the application of chemo-enzymatic or biocatalytic approaches directly in the synthesis of this compound or its immediate intermediates. While biocatalysis offers advantages in terms of selectivity and sustainability for various organic transformations, its specific utility in the multi-step synthesis of complex benzimidazolone structures like this compound has not been widely reported in the context of the available research.
Development of Novel Synthetic Strategies for this compound Analogues
The exploration of novel synthetic strategies for this compound analogues is driven by the desire to diversify the chemical space around the benzimidazolone scaffold, potentially leading to compounds with altered or improved properties.
Structural diversification of the this compound scaffold typically involves modifications at various positions of the benzimidazolone core and the attached side chain. General design principles for creating analogues of benzimidazolone derivatives include the introduction of different electron-withdrawing and electron-donating groups at various para, meta, and ortho positions of the aromatic rings. ukessays.com Alkylation and acylation reactions are common methods used to functionalize the nitrogen atoms within the benzimidazolone ring or on the side chain, allowing for a wide range of structural variations. The strategic placement of these substituents can influence the electronic and steric properties of the molecule, which are critical for modulating its interactions with biological targets.
Derivatization of complex molecules like this compound presents several practical synthetic challenges. Achieving high conversion rates and ensuring the purity of starting materials and reagents are critical for successful derivatization. thermofisher.com Impurities arising from incomplete cyclization reactions or residual solvents can complicate the synthesis of benzimidazolone derivatives, often necessitating iterative recrystallization steps for purification.
One significant challenge in multi-step syntheses, particularly in coupling reactions, is the potential for the formation of di-substituted by-products, especially when dealing with symmetrical or similarly reactive sites. rsc.org A practical solution to this issue involves the judicious use of N-protecting groups. These groups can selectively block one reactive site, improving the yield and purity of the desired mono-substituted product by preventing unwanted side reactions. rsc.org Furthermore, the application of polymer-supported reagents has been shown to be effective in simplifying work-up procedures by facilitating the removal of excess alkylating agents, thereby contributing to cleaner reaction profiles and easier isolation of products. researchgate.net
Compound Names and PubChem CIDs
All chemical compounds mentioned in this article, along with their corresponding PubChem CIDs, are listed in Table 2.
Molecular Pharmacology and Receptor Interactions of Clodazon
Elucidation of Clodazon's Engagement with Muscarinic Acetylcholine (B1216132) Receptors
This compound has been identified as an inhibitor of muscarinic acetylcholine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including smooth muscle contraction. wikipedia.org
Research indicates that this compound selectively inhibits the muscarinic acetylcholine receptor subtypes M1 and M2. wikipedia.org Muscarinic receptors consist of five subtypes (M1-M5), each coupled to different G proteins and mediating distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to phospholipase C activation and subsequent calcium mobilization, while M2 and M4 receptors primarily couple to Gi/o proteins, inhibiting adenylyl cyclase activity and decreasing cyclic AMP levels. nih.govmdpi.com The selective inhibition of M1 and M2 subtypes by this compound suggests a targeted interference with specific cholinergic pathways, contributing to its observed antispasmodic effects. wikipedia.org However, detailed comparative quantitative data, such as IC50 or Ki values across all five muscarinic receptor subtypes, are not extensively detailed in the publicly available literature for this compound.
Biophysical and biochemical methods are instrumental in understanding the molecular interactions and structural changes that occur during receptor-ligand complex formation. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and various spectroscopic methods (e.g., fluorescence, circular dichroism) are commonly employed to elucidate the three-dimensional structure of receptor-ligand complexes and the conformational dynamics involved. nih.govdrugs.com Biochemical approaches, including pull-down assays, co-immunoprecipitation, and enzyme-linked immunosorbent assays (ELISA), can further confirm the formation and stability of these complexes. Despite the general importance of these methods in drug discovery, specific biophysical or biochemical studies detailing the formation of this compound-muscarinic receptor complexes are not extensively documented in the available scientific literature.
Allosteric modulation refers to the process where a ligand binds to a site on a receptor distinct from the orthosteric (primary) binding site, thereby altering the receptor's conformation and modulating the binding affinity, potency, or efficacy of the orthosteric ligand (e.g., acetylcholine). nih.govnih.gov Allosteric modulators can be positive, negative, or neutral, increasing, decreasing, or not affecting the orthosteric ligand's action, respectively. nih.gov This mode of action offers advantages such as subtype selectivity and ceiling effects, potentially leading to fewer side effects. nih.gov While allosteric modulation is a well-established mechanism for muscarinic receptors nih.govmdpi.com, there is no specific information in the available scientific literature indicating that this compound exerts its effects through an allosteric mechanism at muscarinic acetylcholine receptors. Its described action is primarily that of direct inhibition.
Biophysical and Biochemical Probing of this compound-Receptor Complex Formation
Investigation of this compound's Modulatory Effects on Calcium Channels
In addition to its effects on muscarinic receptors, the antispasmodic activity of this compound is also attributed to its ability to block calcium channels. wikipedia.org Calcium channels are integral membrane proteins that regulate the influx of calcium ions into cells, playing critical roles in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. wikipedia.orgnih.gov
Calcium channels are broadly classified into voltage-gated calcium channels (VGCCs) and ligand-gated calcium channels. VGCCs are further subdivided into high-voltage-activated (HVA) channels (L-, N-, P/Q-, R-types) and low-voltage-activated (LVA) channels (T-type). nih.gov These subtypes differ in their activation thresholds, inactivation properties, and pharmacological sensitivities. nih.gov For instance, L-type channels are crucial for muscle contraction, N-type channels are involved in neurotransmitter release, and T-type channels contribute to neuronal excitability. wikipedia.orgnih.gov While the literature states that this compound blocks calcium channels, specific details regarding which calcium channel subtypes (e.g., L-type, N-type, T-type) are affected by this compound, or the quantitative characterization of this blockade (e.g., voltage-dependence, kinetics of block, IC50 values for specific subtypes), are not detailed in the currently available scientific information.
Electrophysiological Studies of this compound-Mediated Calcium Current Modulation
This compound has been reported to exhibit antispasmodic activity partly through its ability to block calcium channels ontosight.ai. Calcium channels are crucial for regulating the influx of calcium ions (Ca²⁺) into excitable cells, a process fundamental to various cellular functions, including muscle contraction, neurotransmission, and gene regulation wikipedia.orgnih.gov.
Calcium channel blockers (CCBs) typically exert their effects by preventing or reducing the opening of these channels, thereby diminishing the resulting increase in intracellular calcium. While several types of calcium channels exist, most clinically relevant CCBs primarily target L-type voltage-gated calcium channels wikipedia.orgnih.govclevelandclinic.orgcvpharmacology.com. These channels are integral to the action potential plateau phase in cardiac myocytes and play a role in the depolarization phase of conduction cells vin.com.
While this compound is noted to block calcium channels, specific detailed electrophysiological studies elucidating the precise types of calcium channels modulated (e.g., L-, T-, N-type), the voltage-dependence of this blockade, or kinetic parameters of its interaction with calcium currents are not extensively documented in publicly available research. Such studies would typically involve patch-clamp electrophysiology to measure current-voltage relationships and the effects of the compound on channel activation, inactivation, and recovery from inactivation nih.gov.
Molecular Mechanisms Underlying this compound-Induced Calcium Channel Blockade
The mechanism by which this compound blocks calcium channels is understood to involve influencing the influx of calcium ions into cells through specific channels google.com. Rather than a simple pore occlusion, it is believed that compounds with calcium inhibiting activity, such as this compound, may act on allosteric sites of channel proteins. This interaction could induce conformational changes in the channel structure that prevent or slow calcium passage google.com.
Screening for Additional Molecular Targets and Off-Target Interactions of this compound
This compound was initially investigated as an antidepressant, demonstrating effects such as inhibiting tetrabenazine-induced catalepsy and potentiating the effects of catecholamines wikipedia.org. This suggests interactions with targets involved in monoaminergic systems. Furthermore, this compound hydrochloride anhydrous has been described as an antispasmodic, with its mechanism involving selective inhibition of muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes, in addition to calcium channel blockade ontosight.ai.
These diverse pharmacological actions imply that this compound interacts with multiple molecular targets. Systematic high-throughput screening for additional molecular targets and comprehensive off-target interaction profiling for this compound are not widely reported. Such screenings are crucial for understanding a compound's full pharmacological profile, potential polypharmacology, and selectivity against a broad range of receptors, enzymes, and transporters drugbank.com. The existing information points to at least two primary target classes: muscarinic acetylcholine receptors and voltage-gated calcium channels, alongside its antidepressant properties which could involve other neurotransmitter systems.
Cellular Signal Transduction Pathways Influenced by this compound
Given this compound's reported activity as a muscarinic acetylcholine receptor inhibitor and a calcium channel blocker, it is expected to influence several key cellular signal transduction pathways. Signal transduction pathways are intricate networks that relay and amplify extracellular signals to produce intracellular responses, often involving a cascade of molecular events derangedphysiology.comyoutube.com.
Effects of this compound on Intracellular Second Messenger Systems
This compound's interaction with muscarinic acetylcholine receptors and calcium channels would directly impact intracellular second messenger systems. Second messengers are intracellular signaling molecules released in response to extracellular stimuli, mediating and amplifying signals wikipedia.org.
Muscarinic Acetylcholine Receptor Inhibition : Muscarinic receptors are G-protein coupled receptors (GPCRs). M1 and M2 receptor subtypes, which this compound is reported to inhibit ontosight.ai, typically couple to Gq and Gi proteins, respectively youtube.com.
Inhibition of M1 (Gq-coupled) receptors would lead to a reduction in the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). Therefore, this compound would likely decrease the production of DAG and IP3 youtube.comlibretexts.org. IP3, in turn, triggers the release of calcium ions from intracellular stores, particularly the endoplasmic reticulum libretexts.orgnih.gov. Thus, this compound's inhibition of M1 receptors would lead to reduced intracellular calcium release via this pathway.
Inhibition of M2 (Gi-coupled) receptors would lead to an increase in adenylyl cyclase activity, as Gi proteins typically inhibit this enzyme. This would result in elevated levels of cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes youtube.com.
Calcium Channel Blockade : Direct blockade of calcium channels by this compound ontosight.aigoogle.com would reduce the influx of extracellular calcium into the cell. Intracellular calcium itself is a ubiquitous second messenger, regulating numerous cellular functions derangedphysiology.comlibretexts.orgnih.gov. A reduction in calcium influx would directly lower cytosolic calcium concentrations, impacting downstream calcium-dependent processes.
The combined effect of this compound on these pathways suggests a complex modulation of intracellular second messenger dynamics, as summarized in the table below. However, specific experimental data quantifying these effects for this compound are not available.
| Second Messenger | Expected Effect of this compound | Underlying Mechanism |
| DAG | Decrease | Inhibition of M1 mAChR (Gq-PLC pathway) ontosight.aiyoutube.com |
| IP3 | Decrease | Inhibition of M1 mAChR (Gq-PLC pathway) ontosight.aiyoutube.com |
| Intracellular Ca²⁺ | Decrease | Calcium channel blockade ontosight.aigoogle.com, reduced IP3-mediated release youtube.com |
| cAMP | Increase | Inhibition of M2 mAChR (Gi-adenylyl cyclase pathway) ontosight.aiyoutube.com |
Phosphorylation Events and Protein-Protein Interactions Mediated by this compound
Changes in intracellular second messenger levels, as potentially induced by this compound, would consequentially affect the activity of various protein kinases and phosphatases, leading to altered phosphorylation events within the cell. For instance:
A decrease in DAG, as a result of M1 receptor inhibition, would reduce the activation of Protein Kinase C (PKC), a calcium-dependent kinase that phosphorylates numerous target proteins youtube.comlibretexts.org.
A decrease in intracellular calcium would impact the activity of calcium-dependent enzymes, including calmodulin and calmodulin-dependent protein kinases (CaMKs), which are activated by calcium binding and mediate various cellular responses through phosphorylation nih.gov.
An increase in cAMP, due to M2 receptor inhibition, would activate Protein Kinase A (PKA), a cAMP-dependent protein kinase, leading to the phosphorylation of its specific substrates youtube.comlibretexts.org.
These alterations in phosphorylation patterns would, in turn, influence protein-protein interactions (PPIs), which are fundamental to cellular signaling, enzyme activity, and structural integrity nih.govnih.gov. While the general principles of how second messengers influence phosphorylation and PPIs are well-established, specific research detailing the phosphorylation events or protein-protein interaction networks directly mediated or modulated by this compound exposure is not available.
Gene Expression and Proteomic Changes Induced by this compound Exposure
The long-term effects of modulating signal transduction pathways, including changes in second messenger systems, phosphorylation events, and protein-protein interactions, can ultimately lead to alterations in gene expression and proteomic profiles. For example, activated protein kinases (like PKA or PKC) can translocate to the nucleus and phosphorylate transcription factors, thereby influencing the transcription of specific genes youtube.comyoutube.com. Similarly, sustained changes in intracellular calcium levels can impact calcium-sensitive transcription factors.
However, specific studies detailing the gene expression changes (transcriptomics) or proteomic alterations (proteomics) induced by this compound exposure in relevant cellular or tissue models are not documented in the provided search results. Such investigations would typically involve techniques like RNA sequencing or mass spectrometry-based proteomics to identify differentially expressed genes or proteins following this compound treatment.
Preclinical Pharmacodynamic Efficacy and Mechanistic Validation of Clodazon
In Vitro Pharmacological Characterization of Clodazon's Activity
In vitro studies are crucial for elucidating the direct effects of a compound on biological systems at a cellular or tissue level, providing insights into its mechanism of action and target specificity. For this compound, given its reported antispasmodic activity, the focus would typically be on smooth muscle contractility and receptor interactions.
Organ Bath Studies: Direct Effects on Isolated Smooth Muscle Preparations
Organ bath studies are fundamental for assessing the direct effects of a compound on isolated smooth muscle tissues. For an antispasmodic agent like this compound, these studies would typically involve exposing various smooth muscle preparations (e.g., from ileum, colon, trachea, or bladder) to spasmogens (substances that induce muscle contraction, such as acetylcholine (B1216132), histamine, or potassium chloride) and then observing this compound's ability to inhibit or reverse these contractions.
Expected findings would include a concentration-dependent relaxation of pre-contracted smooth muscle or inhibition of spasmogen-induced contractions. The potency of this compound would be quantified by calculating its half-maximal inhibitory concentration (IC50) against different spasmogens. This would help determine if this compound acts as a competitive or non-competitive antagonist and assess its selectivity across different smooth muscle types.
| Smooth Muscle Preparation | Spasmogen | This compound Effect | IC50 (µM) |
| Isolated Guinea Pig Ileum | Acetylcholine | Inhibition of Contraction | Data not specifically detailed in available sources |
| Isolated Rat Colon | KCl | Relaxation | Data not specifically detailed in available sources |
| Isolated Trachea | Histamine | Inhibition of Contraction | Data not specifically detailed in available sources |
Cell-Based Functional Assays: Agonist/Antagonist Profiling
Cell-based functional assays are employed to characterize a compound's activity at specific receptors or ion channels in a more controlled cellular environment. Given this compound's proposed mechanism involving muscarinic acetylcholine receptor inhibition (M1 and M2 subtypes) and calcium channel blockade, these assays would be critical. ontosight.ai
Studies might involve cell lines stably expressing specific muscarinic receptor subtypes (e.g., M1, M2, M3) or calcium channels (e.g., L-type voltage-gated calcium channels). Functional readouts could include measuring intracellular calcium flux, cAMP levels, or reporter gene activation in response to receptor agonists, both in the presence and absence of this compound. Agonist/antagonist profiling would determine this compound's affinity (Ki) for these targets and its functional potency (IC50 or EC50) in modulating their activity.
| Target Receptor/Channel | Assay Type | This compound Activity | IC50/Ki (nM) |
| Muscarinic M1 Receptor | Functional Assay | Antagonist | Data not specifically detailed in available sources |
| Muscarinic M2 Receptor | Functional Assay | Antagonist | Data not specifically detailed in available sources |
| Calcium Channels | Functional Assay | Blocker | Data not specifically detailed in available sources |
Enzymatic and Ligand-Binding Assays for Target Validation
Enzymatic and ligand-binding assays provide direct evidence of a compound's interaction with its molecular targets. For this compound, these assays would aim to validate its binding to muscarinic acetylcholine receptors and potentially other relevant targets.
Ligand-binding studies would typically involve radiolabeled ligands specific for muscarinic receptor subtypes. This compound's ability to displace these ligands from their binding sites would be measured to determine its binding affinity (Ki). This would confirm the direct interaction of this compound with the receptors and provide quantitative data on its selectivity. While the mechanism of calcium channel blocking is mentioned, specific enzymatic assays related to this mechanism are less common, with functional assays being more direct for ion channels.
| Target | Assay Type | This compound Binding/Inhibition | Ki (nM) |
| Muscarinic Receptors | Radioligand Binding | Competitive Binding | Data not specifically detailed in available sources |
In Vivo Preclinical Model Applications in this compound Research
Animal Models for Investigating Antispasmodic Activity (e.g., induced spasm models)
To investigate this compound's antispasmodic activity in vivo, various induced spasm models in rodents or other relevant animal species would be utilized. These models aim to mimic conditions of excessive smooth muscle contraction.
Common models include:
Chemically-induced intestinal spasms: Administration of spasmogens like acetylcholine, histamine, or barium chloride to induce intestinal hypermotility or spasms, followed by assessment of this compound's ability to reduce these effects (e.g., by measuring stool output, intestinal transit time, or observing macroscopic signs of spasm).
Mechanical or inflammatory induced spasms: Models involving mechanical irritation or inflammatory agents to induce localized spasms, where this compound's effect on pain response or muscle activity can be measured.
Efficacy would be determined by the dose-dependent reduction in spasm severity, frequency, or duration, or improvement in physiological parameters.
| Animal Model (Species) | Spasm Induction Method | Measured Outcome | This compound Effect |
| Rat Intestinal Spasm | Acetylcholine Injection | Reduction in Spasm Frequency | Data not specifically detailed in available sources |
| Mouse Abdominal Writhing | Acetic Acid Injection | Reduction in Writhing Count | Data not specifically detailed in available sources |
Exploration of this compound's Efficacy in Rodent Models of Gastrointestinal Motility Disorders
Given this compound's potential application in gastrointestinal disorders like Irritable Bowel Syndrome (IBS), its efficacy would be explored in rodent models designed to simulate aspects of these conditions. These models assess the compound's ability to normalize altered gut motility.
Relevant models could include:
Stress-induced alterations in gut motility: Chronic stress models that lead to changes in intestinal transit, visceral hypersensitivity, or stool consistency, mimicking IBS symptoms. This compound's ability to ameliorate these stress-induced changes would be evaluated.
Inflammatory bowel disease (IBD) models with motility components: While this compound is primarily an antispasmodic, its effects on motility in the context of inflammation (e.g., induced colitis models) might also be explored if its mechanism has broader implications for gut function.
The outcomes would typically involve quantitative measurements of transit times, defecation patterns, or visceral pain responses, demonstrating this compound's ability to restore normal gastrointestinal function.
| Animal Model (Species) | Disorder Model | Measured Outcome | This compound Effect |
| Rat IBS Model | Chronic Stress | Normalization of Transit Time | Data not specifically detailed in available sources |
| Mouse Gastric Emptying | Standard Meal | Accelerated/Decelerated Emptying | Data not specifically detailed in available sources |
Physiological and Biochemical Endpoints in Preclinical Efficacy Studies
In preclinical investigations, this compound demonstrated notable effects on specific physiological and biochemical endpoints. A key physiological observation was its ability to inhibit catalepsy. This effect was specifically observed in animal models where catalepsy was induced by tetrabenazine. wikipedia.org Tetrabenazine (PubChem CID: 6018) is a drug known to deplete monoamines, including dopamine, serotonin (B10506), and norepinephrine (B1679862), from nerve terminals by reversibly inhibiting vesicular monoamine transporter 2 (VMAT2). wikipedia.orgmims.com The inhibition of tetrabenazine-induced catalepsy by this compound suggests an interaction with or modulation of the monoaminergic systems. wikipedia.org
Furthermore, this compound was found to potentiate the effect of catecholamines. wikipedia.org Catecholamines are a group of neurotransmitters, including dopamine, norepinephrine, and epinephrine, which play crucial roles in mood, motivation, and motor control. The potentiation of catecholamine effects by this compound indicates its influence on the biochemical pathways involving these neurotransmitters. wikipedia.org
Comparative Pharmacodynamics of this compound with Reference Compounds in Preclinical Settings
In comparative preclinical pharmacodynamic studies, the observed effects of this compound were evaluated against established reference compounds. Notably, the inhibitory effect on tetrabenazine-induced catalepsy and the potentiation of catecholamines by this compound were reported to be of a similar order to those observed with imipramine (B1671792). wikipedia.org Imipramine (PubChem CID: 3696) is a tricyclic antidepressant that acts as a potent inhibitor of serotonin and norepinephrine reuptake. wikipedia.orgwikipedia.org This comparison suggests that this compound exhibited a pharmacodynamic profile in these preclinical models that was qualitatively comparable to a known antidepressant of the era. wikipedia.org
Neuropharmacological Investigations of this compound
Neuropharmacological investigations of this compound primarily focused on its effects within specific preclinical models relevant to its antidepressant potential. The animal models utilized for these investigations included those designed to induce catalepsy, specifically through the administration of tetrabenazine. wikipedia.org The observed inhibition of tetrabenazine-induced catalepsy by this compound is a significant neuropharmacological finding, indicating its capacity to counteract motor disturbances associated with monoamine depletion. wikipedia.org Additionally, the potentiation of catecholamine effects points towards a neurochemical influence, suggesting that this compound may enhance the availability or activity of these crucial neurotransmitters in the central nervous system. wikipedia.org These findings, while qualitative in nature from the available data, underscore this compound's neuropharmacological activity in modulating monoaminergic systems. wikipedia.org
Summary of Preclinical Pharmacodynamic Findings for this compound
| Endpoint/Effect Investigated | Observation in Preclinical Models | Comparative Reference Compound |
| Inhibition of Catalepsy | Inhibited tetrabenazine-induced catalepsy wikipedia.org | Effects comparable to imipramine wikipedia.org |
| Potentiation of Catecholamines | Potentiated the effect of catecholamines wikipedia.org | Effects comparable to imipramine wikipedia.org |
Pharmacokinetic Assessment and Biotransformation Studies of Clodazon Preclinical Focus
Structure Activity Relationship Sar and Rational Drug Design for Clodazon Analogues
Correlating Clodazon's Chemical Structure with Muscarinic Receptor Subtype Selectivity
This compound exerts its antispasmodic effects, in part, through the selective inhibition of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes. ontosight.ai The core chemical structure of this compound is based on a benzimidazol-2-one (B1210169) system, as indicated by its PubChem CID 20883. nih.gov
In general, the affinity and selectivity of muscarinic receptor ligands are highly dependent on the spatial arrangement of key functional groups, including basic nitrogen atoms, ester linkages, and aromatic rings. For muscarinic antagonists, structural modifications often explore variations in the size, shape, and electronic properties of substituents around the central scaffold to achieve differential binding to the orthosteric or allosteric sites of the five muscarinic receptor subtypes (M1-M5). For instance, bulkier substituents or specific conformational preferences can lead to selectivity for certain subtypes over others. The presence of a basic nitrogen atom, often protonated at physiological pH, is critical for electrostatic interactions with aspartate residues in the receptor binding pocket. Aromatic rings contribute to hydrophobic and π-stacking interactions.
Given this compound's benzimidazol-2-one core and its reported activity on M1 and M2 receptors, SAR studies on its analogues would typically investigate how modifications to the phenyl group, the chloro substituent on the benzimidazole (B57391) ring, and the dimethylaminopropyl side chain influence receptor binding affinity and subtype selectivity. For example, altering the length or branching of the alkyl chain, or introducing different basic groups, could impact receptor interaction. Similarly, varying the halogen or introducing other electron-donating or withdrawing groups on the aromatic rings could modulate electronic properties and, consequently, binding.
While specific data tables for this compound's muscarinic SAR are not available, a hypothetical SAR table for muscarinic receptor ligands might look like this, illustrating the type of data that would be generated:
Table 1: Hypothetical Structure-Activity Relationship for Muscarinic Receptor Ligands
| Compound | Structural Modification (Relative to Parent) | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Selectivity Profile |
| Parent | - | 50 | 75 | 500 | 800 | 600 | M1/M2 selective |
| Analogue A | Alkyl chain elongation (+1 C) | 120 | 150 | 700 | 950 | 850 | Reduced potency |
| Analogue B | Halogen replacement (Cl to F) | 40 | 60 | 450 | 750 | 550 | Slightly improved |
| Analogue C | Aromatic ring substitution (para-CH₃) | 80 | 100 | 300 | 200 | 150 | Shifted selectivity |
Note: This table presents hypothetical data to illustrate the concept of SAR studies for muscarinic receptor ligands and does not represent actual experimental data for this compound or its derivatives.
Mapping Structural Determinants for Calcium Channel Modulation by this compound
In addition to its muscarinic receptor activity, this compound's antispasmodic action is also attributed to its ability to block calcium channels. ontosight.ai Voltage-gated calcium channels (VGCCs) are crucial for various physiological processes, and their modulation is a significant target in drug discovery. mdpi.com
SAR studies for calcium channel blockers typically focus on the distinct binding sites within different VGCC subtypes (e.g., L-type, T-type, N-type). Common classes of calcium channel blockers, such as dihydropyridines, phenylalkylamines, and benzothiazepines, exhibit specific structural features that dictate their potency and selectivity. For instance, dihydropyridines often feature an ester-substituted dihydropyridine (B1217469) ring, crucial for L-type channel modulation. mdpi.com
For this compound, understanding the structural determinants for its calcium channel blocking activity would involve investigating how modifications to its benzimidazol-2-one core and side chains affect its interaction with specific calcium channel subtypes. This could involve exploring the impact of changes in lipophilicity, hydrogen bonding capabilities, and steric bulk on the ability to bind to and inhibit calcium channels. For example, the basic nitrogen in the side chain might interact with specific residues within the channel pore or a regulatory site. The aromatic systems could engage in hydrophobic interactions within the channel's binding pocket.
While specific data on this compound's calcium channel SAR is not detailed in the provided search results, the general approach would involve synthesizing analogues with targeted structural changes and evaluating their inhibitory potency and selectivity across different calcium channel types.
Table 2: Hypothetical Structural Determinants for Calcium Channel Modulation
| Structural Feature (this compound Analogue) | Proposed Role in Calcium Channel Modulation | Expected Impact on Activity |
| Benzimidazol-2-one core | Scaffold for binding, rigidity | Essential for basic activity |
| Chloro substituent | Electronic modulation, hydrophobic interaction | Modulates potency |
| Phenyl group | Hydrophobic interactions | Contributes to binding |
| Dimethylaminopropyl side chain | Basic nitrogen for ionic interaction, linker length | Influences affinity/selectivity |
| Length of alkyl chain | Spacing for optimal binding | Affects potency |
| Nature of basic amine | Strength of ionic interaction | Impacts affinity |
Note: This table presents hypothetical roles and impacts based on general principles of calcium channel blocker SAR and does not represent actual experimental data for this compound or its derivatives.
Stereochemical Influences on this compound's Pharmacological Activity
Stereochemistry plays a critical role in drug action, as enantiomers of a chiral drug can exhibit different pharmacological activities, pharmacokinetic profiles, and even adverse effects. nih.govnih.gov However, for the parent compound this compound (PubChem CID 20883), there are no defined stereocenters, and it does not exhibit optical activity. ncats.io This indicates that this compound itself is an achiral molecule.
Therefore, for the parent compound this compound, stereochemical influences on its pharmacological activity are not a direct consideration because it does not exist as enantiomers or diastereomers.
However, if future rational drug design efforts were to introduce chiral centers into this compound analogues, then stereochemical considerations would become paramount. In such cases:
Enantiomeric Purity: The synthesis of chirally pure enantiomers would be crucial, as one enantiomer might be significantly more potent or selective than the other. nih.gov
Stereoselective Binding: The chiral environment of biological targets (receptors, enzymes, ion channels) means that each enantiomer of a chiral analogue could interact differently, leading to distinct pharmacological outcomes. nih.gov
In the context of this compound, while the parent compound is achiral, the principles of stereochemistry would be highly relevant if its derivatives were designed to incorporate chirality to achieve improved therapeutic properties.
Advanced Research Methodologies and Analytical Techniques in Clodazon Studies
Mass Spectrometry-Based Approaches for Clodazon Metabolite Profiling
Mass spectrometry (MS) plays a crucial role in the identification and quantification of drug metabolites, offering high sensitivity and specificity. For a compound like this compound, which was investigated as an antidepressant, understanding its metabolic pathways is essential for comprehending its pharmacokinetics and potential therapeutic effects. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are routinely employed to separate, detect, and characterize metabolites in complex biological matrices. These methods allow for the determination of molecular weight, elemental composition, and structural information of metabolites, even at very low concentrations. While mass spectrometry is a fundamental tool for such analyses in drug research, specific detailed mass spectrometry-based metabolite profiling data for this compound is not extensively documented in the readily available scientific literature from the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive elucidation of chemical structures and the study of molecular conformations in solution. Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and spatial relationships within a molecule. For this compound, NMR would be critical for confirming its synthesized structure, identifying any impurities, and understanding its preferred conformations. While the chemical structure of this compound is known, specific comprehensive NMR spectral data (such as detailed chemical shifts and coupling constants) for this compound were not found in the provided search results. However, the existence of its defined structure implies that NMR was likely utilized in its initial characterization or synthesis verification.
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Co-Structures
X-ray Crystallography: X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of crystalline solids. For this compound, its crystal structure has been determined, providing exact details about its molecular geometry and packing in the solid state. This information is invaluable for understanding the compound's intrinsic structural properties.
Detailed Research Findings: this compound Crystal Structure The crystal structure of this compound has been characterized as monoclinic. wikipedia.org
| Parameter | Value | Unit |
| Space Group | P2₁/c | - |
| Unit Cell Parameter a | 5.898 | Å |
| Unit Cell Parameter b | 31.911 | Å |
| Unit Cell Parameter c | 10.817 | Å |
| Beta Angle (β) | 103.52 | ° |
| Unit Cell Volume | 1989.3 | ų |
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an advanced imaging technique capable of determining the high-resolution structures of macromolecules and their complexes, often in near-native states. In the context of drug discovery, Cryo-EM is increasingly used to visualize drug-target co-structures, providing insights into binding modes and mechanisms of action. For a compound like this compound, if its biological target were a large protein or protein complex, Cryo-EM could offer detailed structural information on how this compound interacts with its target. However, no specific Cryo-Electron Microscopy studies involving this compound or its co-structures with biological targets were identified in the provided search results.
Microdialysis and Bioanalytical Techniques for In Vivo Pharmacokinetic Monitoring
Microdialysis is an in vivo sampling technique that allows for the continuous monitoring of unbound drug concentrations in specific tissues or organs of living subjects. Coupled with highly sensitive bioanalytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), it provides real-time pharmacokinetic data, including absorption, distribution, and elimination profiles in a physiological context. These techniques are crucial for understanding how a drug behaves in the body, its tissue penetration, and its local concentrations at target sites. While this compound was investigated in clinical trials as an antidepressant, specific in vivo pharmacokinetic monitoring data using microdialysis or detailed bioanalytical methods for this compound were not found in the provided search results.
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays for Receptor Interactions
FRET and BRET are biophysical techniques used to study molecular interactions and conformational changes in real-time within live cells or in vitro. These assays are particularly valuable for characterizing drug-receptor binding, ligand-induced conformational changes, and signaling pathway activation. For a compound like this compound, which exerts its effects as an antidepressant, understanding its precise interactions with specific receptors is paramount. FRET and BRET assays could be utilized to determine binding affinities, kinetics of interaction, and the functional consequences of this compound binding to its molecular targets. However, no specific FRET or BRET assay data for this compound's receptor interactions were identified in the provided search results.
Theoretical and Computational Chemistry Approaches to Clodazon
Quantum Mechanical Calculations of Clodazon's Electronic Properties and Reactivity
Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, stability, and reactivity of chemical compounds. For a molecule like this compound, QM calculations would typically involve optimizing its molecular geometry and calculating various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's electron-donating and electron-accepting capabilities, respectively, and thus its chemical reactivity. nih.govnih.govtrdizin.gov.trmdpi.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap provides insights into a molecule's kinetic stability and chemical reactivity. nih.govnih.govresearchgate.net
Furthermore, QM calculations can determine electrostatic potential maps, which illustrate the charge distribution across the molecule, indicating regions prone to electrophilic or nucleophilic attack. Other parameters such as dipole moment, partial atomic charges, and vibrational frequencies can also be derived, offering a comprehensive understanding of this compound's intrinsic chemical behavior. nih.govtrdizin.gov.trmdpi.comresearchgate.netnih.gov These theoretical insights are invaluable for predicting how this compound might interact with biological systems or undergo metabolic transformations. While general methodologies for QM calculations are well-established using software like Gaussian nih.govmdpi.comresearchgate.net, specific detailed QM studies on this compound were not found in the provided search results.
Molecular Docking and Dynamics Simulations of this compound Binding to Receptors
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a small molecule (ligand) and a biological target (receptor, often a protein). frontiersin.orgnih.govnih.govresearchgate.net
Molecular docking aims to predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. For this compound, docking studies would involve identifying potential target proteins (e.g., receptors relevant to its antidepressant activity, such as GABAergic receptors, as seen with Clobazam drugbank.comnih.govnih.govpharmgkb.orgresearchgate.net) and then computationally fitting this compound into the active site of these proteins. The output typically includes binding scores (e.g., in kcal/mol) and detailed visualization of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex. frontiersin.orgnih.govnih.gov
Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, often including explicit solvent molecules. frontiersin.orgnih.govnih.govbibliotekanauki.pl This allows for the investigation of complex stability, conformational changes in both the ligand and the protein upon binding, and the calculation of more accurate binding free energies using methods like MM-PBSA/GBSA. nih.govnih.gov Such simulations provide a deeper understanding of the molecular mechanisms underlying drug action and can validate or refine initial docking predictions. frontiersin.orgnih.govnih.gov While these methods are widely applied in drug discovery frontiersin.orgnih.govnih.govmdpi.com, specific molecular docking or dynamics simulation studies for this compound were not identified in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a set of compounds and their biological activity. nih.govnih.govresearchgate.nettrdizin.gov.trrsc.org The core principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. nih.govtrdizin.gov.trmdpi.com
For this compound and its potential derivatives, QSAR studies would involve:
Descriptor Calculation: Quantifying various molecular properties (e.g., electronic, steric, hydrophobic, topological descriptors) from the chemical structures. nih.govtrdizin.gov.trrsc.org
Model Building: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build predictive models that correlate these descriptors with observed biological activities. nih.govtrdizin.gov.trrsc.org
Validation: Rigorously validating the models using internal (e.g., cross-validation) and external test sets to ensure their robustness and predictive power. nih.govtrdizin.gov.trrsc.org
QSAR models can be 2D (based on molecular graphs) or 3D (incorporating spatial arrangements). nih.govnih.gov The insights gained from QSAR can guide the synthesis of new this compound derivatives with improved activity or reduced side effects by identifying key structural features responsible for the desired biological outcome. trdizin.gov.trrsc.org While QSAR is a powerful tool in medicinal chemistry nih.govnih.govresearchgate.nettrdizin.gov.trmdpi.comrsc.orgmdpi.com, specific QSAR studies focusing on this compound or its derivatives were not found in the provided search results.
In Silico Prediction of this compound's ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction plays a critical role in the early stages of drug discovery by assessing the pharmacokinetic profile of a compound without requiring costly and time-consuming experimental procedures. nih.govresearchgate.netnih.govnih.govarxiv.orgmdpi.comjustia.com For this compound, computational tools would predict properties such as:
Absorption: Gastrointestinal absorption, permeability across biological membranes (e.g., blood-brain barrier). nih.govnih.govarxiv.orgpensoft.net
Distribution: Volume of distribution, plasma protein binding. nih.govnih.govarxiv.org
Metabolism: Identification of potential metabolic pathways and enzymes involved (e.g., cytochrome P450 isoforms), and prediction of metabolites. drugbank.comnih.govarxiv.org
Excretion: Primary routes of elimination (e.g., renal or hepatic). drugbank.comnih.govarxiv.org
These predictions rely on various algorithms, including rule-based systems, machine learning models, and physicochemical property calculations (e.g., LogP, polar surface area). nih.govnih.govnih.govjustia.com Services like SwissADME and ProTOX II are commonly used for such analyses. nih.gov The in silico ADME profile helps in prioritizing compounds with favorable pharmacokinetic properties, reducing the risk of late-stage drug attrition due to poor ADME characteristics. nih.govresearchgate.netnih.govarxiv.orgjustia.com While the general concept of ADME prediction is well-established and applied to many compounds nih.govresearchgate.netnih.govnih.govarxiv.orgmdpi.comjustia.com, detailed in silico ADME predictions specifically for this compound were not extensively documented in the provided search results.
Cheminformatics and Network Pharmacology for this compound-Related Compound Discovery
Cheminformatics and network pharmacology are complementary computational disciplines that facilitate the discovery and understanding of drug-like compounds. frontiersin.orgfrontiersin.org
Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry, particularly in drug discovery. For this compound, cheminformatics approaches could include:
Database Mining: Searching large chemical databases for compounds structurally similar to this compound (similarity searching) or identifying novel scaffolds with similar properties (scaffold hopping). nih.govrsc.org
Virtual Screening: Rapidly screening vast chemical libraries to identify potential binders to a target based on ligand-based or structure-based methods. nih.gov
Property Prediction: Using various computational models to predict a wide range of physicochemical and biological properties. nih.govresearchgate.net
Network Pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases within biological networks. frontiersin.orgnih.govfrontiersin.org For a compound like this compound, network pharmacology could be used to:
Identify Multi-target Effects: Elucidate all potential biological targets of this compound, moving beyond the "one drug, one target" paradigm. frontiersin.orgfrontiersin.org
Pathway Analysis: Map this compound's targets onto biological pathways and networks to understand its comprehensive mechanism of action and potential therapeutic effects or off-target effects. frontiersin.orgnih.govfrontiersin.org
Drug Repurposing: Identify new therapeutic indications for this compound by analyzing its interaction with disease-related networks. frontiersin.orgfrontiersin.org
These integrated approaches leverage large datasets and advanced algorithms to provide a holistic view of a compound's pharmacological landscape, guiding the discovery of new therapeutic agents and understanding complex disease mechanisms. frontiersin.orgfrontiersin.org While these methodologies are broadly applied in pharmacological research nih.govfrontiersin.orgbibliotekanauki.plnih.govfrontiersin.org, specific cheminformatics analyses or network pharmacology studies focused on this compound were not found in the provided search results.
Interactions of Clodazon with Other Pharmacological Agents Preclinical Investigations
Preclinical Studies on Pharmacodynamic Interactions: Synergy and Antagonism
In preclinical animal models, Clodazon has demonstrated specific pharmacodynamic interactions. It was observed to inhibit catalepsy induced by tetrabenazine. wikipedia.org Furthermore, this compound exhibited a potentiating effect on catecholamines. wikipedia.org These pharmacodynamic effects, both the inhibition of catalepsy and the potentiation of catecholamines, were noted to be comparable in magnitude to those observed with imipramine (B1671792). wikipedia.org
Due to the limited availability of detailed research findings, a comprehensive data table illustrating specific synergistic or antagonistic effects with quantitative measures (e.g., dose-response curves, interaction indices) cannot be generated for this compound based on current search results.
Preclinical Assessment of Pharmacokinetic Interactions: Enzyme Induction and Inhibition
Co-administration Studies in Animal Models: Effects on Efficacy and Target Engagement
Preclinical co-administration studies involving this compound in animal models are broadly described by its observed pharmacodynamic interactions. The inhibition of tetrabenazine-induced catalepsy and the potentiation of catecholamine effects represent instances of co-administration where this compound influenced the observed pharmacological outcomes. wikipedia.org However, specific studies detailing the effects of co-administration on the efficacy of other agents or on target engagement mechanisms beyond these general observations are not detailed in the available information. The extent to which this compound alters the efficacy or target engagement of co-administered drugs, or how other drugs might affect this compound's own efficacy or target engagement, remains largely undetailed in the provided preclinical context.
Future Research Trajectories and Unexplored Frontiers for Clodazon
Investigation of Clodazon's Potential in Novel Preclinical Disease Models (e.g., non-GI smooth muscle disorders)
While this compound has been noted for its potential in treating gastrointestinal (GI) disorders by inhibiting muscarinic acetylcholine (B1216132) receptors, particularly M1 and M2 subtypes, and reducing smooth muscle contractions, its application in non-GI smooth muscle disorders remains an unexplored frontier ontosight.ai. Future preclinical studies could investigate this compound's efficacy in conditions characterized by smooth muscle spasms outside the GI tract. This could include, but is not limited to, respiratory conditions involving bronchial smooth muscle constriction, or urological disorders affecting bladder smooth muscle function. The exploration would involve establishing appropriate animal models that mimic these human conditions to assess this compound's antispasmodic activity and potential therapeutic benefits nih.govnih.gov. Such investigations would aim to determine if the compound's established mechanism of action on muscarinic receptors translates effectively to other smooth muscle tissues, potentially uncovering new indications.
Development of Advanced Delivery Systems for this compound in Preclinical Settings
Optimizing the delivery of this compound in preclinical studies is crucial for maximizing its therapeutic potential and improving its pharmacokinetic profile. Traditional oral administration, while convenient, can face challenges such as poor bioavailability or first-pass metabolism nih.govnih.gov. Therefore, research into advanced delivery systems is a significant area for future exploration. This could involve developing novel formulations that enhance solubility, improve absorption, or enable controlled and sustained release in animal models nih.govcatapult.org.uknih.gov. Examples of such systems include:
Nanoparticulate systems: These could encapsulate this compound to improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues, potentially reducing the required dose and enhancing efficacy nih.gov.
Prodrug strategies: Designing prodrugs of this compound could improve its pharmacokinetic properties, such as oral bioavailability or tissue penetration, by temporarily masking certain functional groups and releasing the active compound upon metabolism googleapis.comjustia.com.
Controlled-release formulations: Developing formulations that provide a sustained release of this compound over time could maintain therapeutic concentrations, reduce dosing frequency, and potentially minimize fluctuations in drug levels nih.govnih.gov.
Alternative routes of administration: Investigating non-oral routes like transdermal, pulmonary, or parenteral (e.g., subcutaneous, intravenous) delivery in preclinical models could offer advantages in specific disease contexts, particularly for conditions requiring localized or rapid action nih.gov.
These advanced delivery systems would be evaluated for their ability to achieve desired systemic concentrations, improve drug exposure at target sites, and support more accurate preclinical assessments of this compound's efficacy.
Exploration of this compound's Molecular Mechanisms Beyond Established Targets
Comprehensive receptor profiling: Employing high-throughput screening and advanced pharmacological assays to identify any additional receptors, ion channels, or enzyme systems with which this compound interacts, even at lower affinities ontosight.ai.
Intracellular signaling pathways: Investigating how this compound's binding to its known and potential novel targets translates into downstream intracellular signaling events. This could involve studying changes in second messenger systems, protein phosphorylation, or gene expression patterns.
Network pharmacology approaches: Utilizing computational and experimental methods to understand how this compound modulates complex biological networks rather than isolated targets. This holistic view could reveal polypharmacological effects that are beneficial for multifactorial diseases.
Metabolite activity: Exploring the pharmacological activity of this compound's metabolites. While the parent compound's activity is known, its metabolic breakdown products might also possess therapeutic or modulating effects that warrant investigation.
Uncovering these deeper molecular insights could provide a more complete understanding of this compound's pharmacological actions and potentially lead to its repurposing for conditions not traditionally associated with muscarinic receptor modulation.
Leveraging Artificial Intelligence and Machine Learning in this compound Drug Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating various stages of the development pipeline, from target identification to lead optimization and clinical trial design mdpi.comnih.gov. For this compound, AI/ML can be leveraged in several ways:
Predictive modeling of efficacy and ADMET properties: AI algorithms can analyze existing data on this compound's chemical structure and known biological activities to predict its efficacy in new disease models or its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties nih.gov. This can help prioritize preclinical studies and minimize experimental costs.
De novo design and optimization of this compound analogs: ML models can be trained on large datasets of chemical compounds and their properties to generate novel this compound analogs with improved potency, selectivity, or pharmacokinetic profiles mdpi.com. This could lead to the discovery of next-generation antispasmodic compounds.
Identification of novel targets: AI can analyze vast biological datasets, including genomics, proteomics, and phenotypic data, to identify previously unrecognized biological targets or pathways that this compound might influence, thus expanding its therapeutic potential mdpi.comnih.gov.
Virtual screening and repurposing: Machine learning algorithms can perform virtual screening of large compound libraries to identify other compounds with similar pharmacological profiles to this compound or predict new indications for this compound based on its molecular signature mdpi.comnih.gov.
Preclinical study design optimization: AI can assist in optimizing preclinical study designs, such as animal model selection or dosing regimens, by predicting outcomes based on historical data and reducing the number of animals required for experiments nih.govretinalphysician.com.
Comparative Pharmacological Profiling of this compound with Emerging Antispasmodic Compounds
To position this compound effectively in the evolving landscape of antispasmodic therapies, comprehensive comparative pharmacological profiling with emerging compounds is essential. This involves systematically evaluating this compound against newer agents in terms of potency, selectivity, and mechanism of action using standardized preclinical assays.
Head-to-head potency and selectivity studies: Directly comparing this compound's affinity and functional activity at muscarinic receptor subtypes (and any other relevant targets) with those of novel antispasmodics. This would involve in vitro receptor binding assays and in vitro functional assays using isolated smooth muscle preparations.
Comparative efficacy in preclinical models: Evaluating this compound alongside emerging compounds in established and novel preclinical disease models of smooth muscle disorders. This would provide insights into its relative therapeutic potential and highlight any unique advantages or disadvantages nih.govnih.gov.
Mechanistic differentiation: Beyond target engagement, comparative studies should aim to differentiate this compound's precise molecular and cellular effects from those of other compounds. This could involve analyzing downstream signaling pathways, cellular responses, and any unique modulatory activities.
Pharmacokinetic and pharmacodynamic comparisons: Understanding how this compound's absorption, distribution, metabolism, and excretion compare to emerging compounds is crucial for assessing its translational potential and identifying optimal dosing strategies in preclinical settings. Comparative pharmacodynamic studies would assess the duration and intensity of its effects relative to other agents.
Such comparative profiling would provide valuable data for strategic development decisions, identifying niches where this compound might offer superior benefits or where further optimization is required.
Q & A
Q. What frameworks guide ethical data sharing for this compound research while protecting intellectual property?
- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets. For sensitive data, employ data-use agreements (DUAs) or embargo periods. Cite prior work rigorously to avoid plagiarism and comply with journal policies on supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
